molecular formula C10H8ClN B024877 3-(Chloromethyl)quinoline CAS No. 104325-51-1

3-(Chloromethyl)quinoline

Cat. No.: B024877
CAS No.: 104325-51-1
M. Wt: 177.63 g/mol
InChI Key: DSOGFOBIDOVCHN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)quinoline is an organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound this compound is characterized by a quinoline ring structure with a chloromethyl group attached at the third position.

Mechanism of Action

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.

Action Environment

The action of this compound can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the quinoline ring to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or aluminum chloride may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

3-(Chloromethyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chloromethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial products .

Properties

IUPAC Name

3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGFOBIDOVCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446369
Record name 3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104325-51-1
Record name 3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?

A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.

Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?

A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.

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